REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH:15]C(=O)OC(C)(C)C)[CH:10]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=2)=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
tert-Butyl 4-(2-methylpyridin-3-yloxy)pyridin-2-ylcarbamate
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1OC1=CC(=NC=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 3 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
ADDITION
|
Details
|
saturated sodium bicarbonate solution was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate and organic layer
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC=C1OC1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.67 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |